5-tert-Butyl-1,3-benzodioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1,3-benzodioxol-2-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by its systematic name, 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- . This compound is characterized by a benzodioxole ring substituted with a tert-butyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-benzodioxol-2-one typically involves the reaction of 5-tert-butylcatechol with phosgene or its derivatives . The reaction proceeds under controlled conditions to form the desired benzodioxole ring structure. The general reaction scheme is as follows:
[ \text{5-tert-Butylcatechol} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,3-benzodioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxoles .
Scientific Research Applications
5-tert-Butyl-1,3-benzodioxol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3-benzodioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and affect cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Lacks the tert-butyl group, making it less sterically hindered.
5-tert-Butyl-1,3-benzodioxole: Similar structure but without the carbonyl group at the 2-position.
Uniqueness
5-tert-Butyl-1,3-benzodioxol-2-one is unique due to the presence of both the tert-butyl group and the benzodioxole ring with a carbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54815-21-3 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-tert-butyl-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C11H12O3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |
InChI Key |
KLQJKXDFHGURBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.